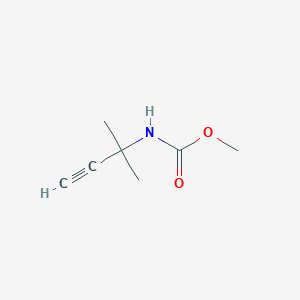
4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid, also known as 4-[p-Chlorobenzoyl(2,6-xylyl)amino]butyric acid, is a compound with the molecular formula C19H20ClNO3 and a molecular weight of 345.82 g/mol . This compound is characterized by its unique structure, which includes a butyric acid backbone with a p-chloro-N-2,6-xylylbenzamido group attached.
Vorbereitungsmethoden
The synthesis of 4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid typically involves the reaction of butyric acid with p-chloro-N-2,6-xylylbenzamide under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Wirkmechanismus
The mechanism of action of 4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid can be compared with other similar compounds such as:
Butanoic acid, 4-chloro-: This compound has a similar butyric acid backbone but with a different substituent group.
Eigenschaften
CAS-Nummer |
30544-72-0 |
|---|---|
Molekularformel |
C19H20ClNO3 |
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid |
InChI |
InChI=1S/C19H20ClNO3/c1-13-5-3-6-14(2)18(13)21(12-4-7-17(22)23)19(24)15-8-10-16(20)11-9-15/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
QRPNRXDOWMDNDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N(CCCC(=O)O)C(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B8676886.png)



![Methyl 3-aminoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B8676923.png)








